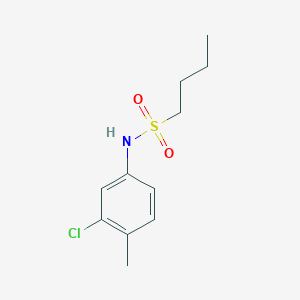![molecular formula C21H25NO5 B5400691 isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate, also known as IBAFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is not yet fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One proposed mechanism is through the inhibition of the Akt/mTOR signaling pathway, which is known to regulate cell growth and proliferation. isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of inflammatory and neuroprotective pathways. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, its low toxicity in normal cells makes it a safer alternative to traditional chemotherapy drugs. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate research, including the investigation of its pharmacokinetics and pharmacodynamics, development of more efficient synthesis methods, and exploration of its potential use in combination therapy with other cancer drugs. Additionally, further studies on its anti-inflammatory and neuroprotective properties may provide new insights into its potential use in the treatment of various diseases.
Synthesemethoden
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate is synthesized through a multi-step process, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-furylacrylic acid and isopropylamine to yield isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate. The purity and yield of isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate can be improved through various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate has been investigated for its anti-inflammatory and neuroprotective properties, suggesting its potential use in the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-5-12-25-17-10-8-16(9-11-17)20(23)22-19(21(24)27-15(2)3)14-18-7-6-13-26-18/h6-11,13-15H,4-5,12H2,1-3H3,(H,22,23)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRITXPQKSOZLY-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)
![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[3-(methylamino)propyl]acetamide hydrochloride](/img/structure/B5400675.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)